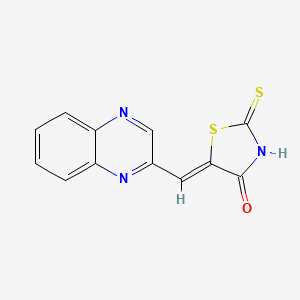![molecular formula C14H18ClFN2O2 B5492434 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide, also known as CFMPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to a class of chemicals known as benzamides, which have been shown to have various biological activities. CFMPB has been found to have potential applications in the fields of neuroscience and cancer research, among others.
作用机制
The exact mechanism of action of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood, but it is believed to act on various signaling pathways in the body. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein synthesis. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channels and the N-methyl-D-aspartate (NMDA) receptor. Additionally, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to inhibit the activity of various enzymes, including phosphodiesterase and monoamine oxidase.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects in the body. In animal studies, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta), in the brain and peripheral tissues. Additionally, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for use in laboratory experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide.
未来方向
There are several future directions for research on 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the potential use of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide in the brain and to determine its efficacy in animal models of neurodegeneration. Another area of interest is the development of new derivatives of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide with improved pharmacological properties, such as increased solubility and reduced toxicity. These derivatives may have potential applications in drug discovery and development. Finally, more studies are needed to investigate the potential use of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide in cancer therapy, particularly in combination with other chemotherapeutic agents.
合成方法
The synthesis of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the reaction of 4-fluoro-2-nitroaniline with 2-chloroacetamide, followed by the reduction of the resulting product with palladium-carbon and hydrogen gas. The final step involves the reaction of the resulting amine with 3-(4-morpholinyl)propylamine to yield 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide. The purity of the product can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have anxiolytic and antidepressant properties, as well as potential use as a treatment for neuropathic pain. In cancer research, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have antiproliferative effects on cancer cells, particularly in breast cancer. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-chloro-4-fluoro-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c15-13-10-11(16)2-3-12(13)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGLYAOLNFNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)



![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5492401.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5492406.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![N~3~-methyl-N~3~-(methylsulfonyl)-N~1~-[(2-methyl-1,3-thiazol-4-yl)methyl]-beta-alaninamide](/img/structure/B5492425.png)
![ethyl 1-[3-(4-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492428.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5492446.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492450.png)